molecular formula C51H74N12O10S2 B1199794 Mcp-tva-argipressin CAS No. 90332-82-4

Mcp-tva-argipressin

Cat. No. B1199794
CAS RN: 90332-82-4
M. Wt: 1079.3 g/mol
InChI Key: DRLYXDZRLDZVIS-XXNQTUAPSA-N
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Description

Mcp-tva-argipressin , also known as d(CH₂)₅[Tyr(Et)²,Val⁴,des-Gly⁹]AVP , is a synthetic peptide analog of arginine vasopressin (AVP) . AVP is an endogenous hormone involved in various physiological processes, including water retention, vasoconstriction, and platelet function. Mcp-tva-argipressin has been extensively studied for its biological properties and potential applications in research and industry .


Synthesis Analysis

Mcp-tva-argipressin is chemically synthesized using solid-phase peptide synthesis (SPPS). Its sequence includes modifications at specific amino acid positions, such as the substitution of tyrosine (Tyr) with ethyltyrosine (Et) at position 2 and the deletion of glycine (Gly) at position 9. These modifications enhance its stability and activity .


Molecular Structure Analysis

The molecular structure of Mcp-tva-argipressin consists of a cyclic peptide backbone with a disulfide bridge. It retains the essential pharmacophore of AVP, including the vasopressin receptor-binding motif. The presence of the trifluoromethylphenyl group contributes to its bioactivity .

Scientific Research Applications

Medicine

Mcp-tva-argipressin: , a synthetic analogue of vasopressin, has been utilized in medicine primarily for its vasoconstrictive properties. It’s used in the treatment of conditions like diabetes insipidus , refractory vasodilatory shock , and post-cardiac surgery vasoplegia . Its role in reducing norepinephrine requirements in septic shock patients is also notable .

Biotechnology

In biotechnology, the applications of Mcp-tva-argipressin analogues extend to improving the efficiency of psychrophilic enzymes at low temperatures, which are crucial in various food and industrial bioprocesses . These enzymes, produced by microorganisms in cold environments, have garnered attention for their potential in molecular biology applications.

Pharmacology

Pharmacologically, Mcp-tva-argipressin is significant for its binding properties and activity across species. It’s a peptide derivative that has been studied for its biological activity and potential therapeutic applications . Research continues to explore its diverse pharmacological profiles and effects.

Neuroscience

In neuroscience, Mcp-tva-argipressin’s role extends to its impact on neurotransmission . It’s involved in controlling circadian rhythm , thermoregulation , and the release of adrenocorticotrophic hormone (ACTH) . These functions are critical for maintaining homeostasis and responding to environmental changes.

Cardiology

Cardiology has seen the use of Mcp-tva-argipressin analogues in managing shock states following cardiac events. Its vasoconstrictive effects on vascular smooth muscle cells make it a valuable agent in treating vasodilatory shock and vasoplegic shock after cardiac surgery .

Endocrinology

In endocrinology, Mcp-tva-argipressin plays a role in fluid homeostasis by regulating plasma osmolality. It’s also used in the treatment of varicose bleeding in patients with liver cirrhosis, showcasing its multifaceted applications in hormonal regulation and therapy .

Oncology

While direct references to Mcp-tva-argipressin in oncology were not found, vasopressin analogues are being explored for their potential in cancer treatment. They are part of innovative targeting strategies and clinical applications aimed at improving outcomes for patients with cancer .

Immunology

Mcp-tva-argipressin’s relevance in immunology can be inferred from its parent compound, vasopressin, which has implications in inflammatory responses and immunity. It’s associated with the regulation of immune cells and inflammatory biomarkers, although specific studies on Mcp-tva-argipressin in this context are limited .

properties

IUPAC Name

(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H74N12O10S2/c1-4-73-33-19-17-32(18-20-33)26-35-44(67)59-36(25-31-13-7-5-8-14-31)46(69)62-42(30(2)3)48(71)60-37(27-40(52)64)45(68)61-38(29-74-75-51(28-41(65)57-35)21-9-6-10-22-51)49(72)63-24-12-16-39(63)47(70)58-34(43(53)66)15-11-23-56-50(54)55/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,64)(H2,53,66)(H,57,65)(H,58,70)(H,59,67)(H,60,71)(H,61,68)(H,62,69)(H4,54,55,56)/t34-,35+,36-,37-,38-,39-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLYXDZRLDZVIS-XXNQTUAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H74N12O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238094
Record name SK&F 101926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1079.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mcp-tva-argipressin

CAS RN

90332-82-4
Record name Vasopressin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid(1)-O-ethyltyrosyl(2)-valyl(4)-arginyl(8)-deslycine(9)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090332824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SK&F 101926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-101926
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S4LA22APY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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